Methyl glucosinolate
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Overview
Description
Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt: is a chemical compound with the molecular formula C8H14KNO10S2 and a molecular weight of 387.42576 g/mol . It is also known by other names such as Glucocapparin, potassium salt . This compound is characterized by its unique structure, which includes a glucopyranose ring, a thio group, and a sulfooxyethanimidate group.
Preparation Methods
The synthesis of beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt involves several steps. One common method includes the reaction of beta-D-glucopyranose with a thio group and subsequent introduction of the sulfooxyethanimidate group . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The thio group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mechanism of Action
The mechanism of action of beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt involves its interaction with specific molecular targets. The sulfooxyethanimidate group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt can be compared with similar compounds such as:
Sinigrin: Another glucosinolate with a similar structure but different functional groups.
Glucoerysolin: A compound with a similar glucopyranose ring but different substituents.
The uniqueness of beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
497-77-8 |
---|---|
Molecular Formula |
C8H15NO9S2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/b9-3+ |
InChI Key |
UBTOEGCOMHAXGV-YCRREMRBSA-N |
Isomeric SMILES |
C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
melting_point |
207 - 209 °C |
physical_description |
Solid |
Origin of Product |
United States |
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